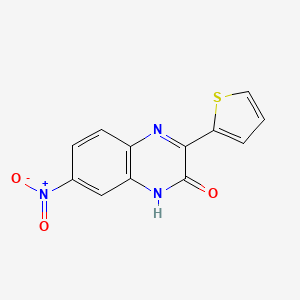

7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one

Beschreibung

7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a nitro group at the 7-position and a thiophene ring at the 3-position

Eigenschaften

CAS-Nummer |

832081-87-5 |

|---|---|

Molekularformel |

C12H7N3O3S |

Molekulargewicht |

273.27 g/mol |

IUPAC-Name |

7-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C12H7N3O3S/c16-12-11(10-2-1-5-19-10)13-8-4-3-7(15(17)18)6-9(8)14-12/h1-6H,(H,14,16) |

InChI-Schlüssel |

RYQSXSRRMAQANK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Electrophilic substitution reactions can occur on the quinoxaline core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: 7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one depends on its application:

Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.

Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Nitroquinoxalin-2(1H)-one: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

3-(Thiophen-2-yl)quinoxalin-2(1H)-one:

7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one: The amino group can significantly alter the compound’s chemical behavior and biological activity.

Uniqueness

7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. These features make it a versatile compound for various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.